molecular formula C17H21NO4 B2795439 2-(2H-1,3-benzodioxol-5-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide CAS No. 2310208-65-0

2-(2H-1,3-benzodioxol-5-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide

Cat. No.: B2795439
CAS No.: 2310208-65-0
M. Wt: 303.358
InChI Key: YBOLIPKTUSONGG-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-N-{7-oxaspiro[35]nonan-1-yl}acetamide is a complex organic compound characterized by the presence of a benzo[d][1,3]dioxole ring and a spirocyclic nonane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[d][1,3]dioxole ring, followed by the introduction of the spirocyclic nonane moiety. The final step involves the acylation reaction to form the acetamide group. Common reagents used in these reactions include acetic anhydride, catalysts like palladium or platinum, and solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings .

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2H-1,3-benzodioxol-5-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide lies in its combination of the benzo[d][1,3]dioxole ring and the spirocyclic nonane structure, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(7-oxaspiro[3.5]nonan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c19-16(10-12-1-2-13-14(9-12)22-11-21-13)18-15-3-4-17(15)5-7-20-8-6-17/h1-2,9,15H,3-8,10-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOLIPKTUSONGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1NC(=O)CC3=CC4=C(C=C3)OCO4)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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